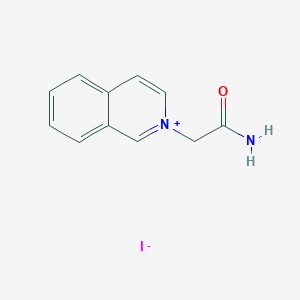

![molecular formula C9H10N4S B2634913 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 497851-88-4](/img/structure/B2634913.png)

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” is a derivative of 4-methyl-4H-1,2,4-triazole . The 4-methyl-4H-1,2,4-triazole has a molecular weight of 112.13 . It’s a solid substance at room temperature .

Synthesis Analysis

While specific synthesis methods for “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” were not found, 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .

Scientific Research Applications

Pharmaceutical Applications

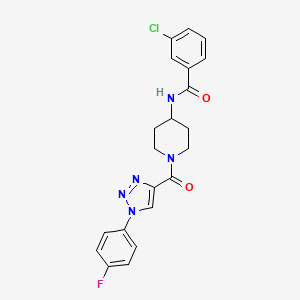

The 1,2,4-triazole core, which is present in this compound, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy . These include antifungal agents like itraconazole, posaconazole, and voriconazole, antiviral agent ribavirin, antimigraine agent rizatriptan, anxiolytic agent alprazolam, antidepressant trazodone, and antitumoral agents letrozole and anastrozole .

Antifungal Activity

A quantitative structure-activity relationship study has suggested that this compound could have potential antifungal activity against A. solani . This indicates its potential use in the development of new antifungal agents.

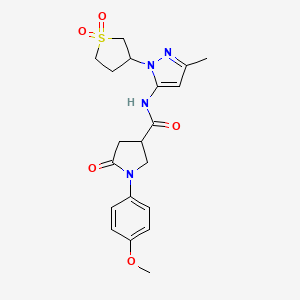

Coordination Chemistry

In coordination chemistry, similar compounds have been used to create Co(II) coordination polymers . These polymers have shown the ability to selectively adsorb sulfate-containing dyes via Lewis acid-base interactions .

Photocatalytic Capability

The same Co(II) coordination polymers also exhibit excellent photocatalytic capability in the degradation of certain dyes . This suggests potential applications in environmental remediation, particularly in the treatment of dye-contaminated wastewater.

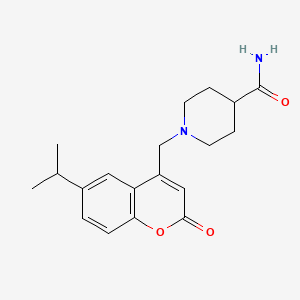

Chemical Synthesis

This compound is available for purchase from chemical suppliers , indicating its use as a reagent in chemical synthesis. However, specific reactions involving this compound are not detailed in the search results.

Research and Development

As this compound is provided by chemical suppliers to early discovery researchers , it’s likely being used in various research and development applications. The exact nature of these applications is not specified in the search results.

Mechanism of Action

The exact mode of action would depend on the specific targets of the compound. For example, some 1,2,4-triazole compounds inhibit the cytochrome P450 enzyme in fungi, disrupting ergosterol synthesis and leading to cell death .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), would depend on their specific chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .

The action of “4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-13-6-11-12-9(13)14-8-4-2-7(10)3-5-8/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPHKWKSLJDIQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate](/img/structure/B2634831.png)

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)

![7-(benzylthio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634844.png)

![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)